Pseudobactin A - 79438-64-5

Pseudobactin A

Catalog Number: EVT-281248
CAS Number: 79438-64-5
Molecular Formula: C42H62N12O16
Molecular Weight: 991 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pseudobactin A is a nonfluorescent extracellular siderophore produced by plant growth promoting bacterium Pseudomonas B10.
Source and Classification

Pseudobactin A is classified as a hydroxamate-type siderophore. It is synthesized by Pseudomonas species, particularly those associated with plant roots, which contribute to plant health by aiding in nutrient acquisition and pathogen resistance. The biosynthesis of Pseudobactin A involves specific genes, including the psbA gene, which encodes the enzyme L-ornithine N5-oxygenase responsible for its production .

Synthesis Analysis

The synthesis of Pseudobactin A involves a series of enzymatic reactions that begin with L-ornithine. The key steps include:

  1. Hydroxylation: The enzyme L-ornithine N5-oxygenase (encoded by the psbA gene) catalyzes the conversion of L-ornithine to N5-hydroxyornithine.
  2. Formation of Siderophore Backbone: The hydroxylated product undergoes further modifications to form the core structure of Pseudobactin A.
  3. Iron Coordination: The final structure includes functional groups that chelate iron, allowing for efficient iron uptake.

The synthesis is regulated by iron availability; under iron-limiting conditions, the expression of the psbA gene is upregulated, enhancing Pseudobactin production .

Molecular Structure Analysis

The molecular structure of Pseudobactin A is characterized by its hydroxamate functional groups, which are critical for iron binding. The structural formula can be represented as follows:

  • Core Structure: Composed of a backbone derived from L-ornithine.
  • Functional Groups: Hydroxamate moieties that coordinate with ferric ions.

The detailed molecular formula and structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of specific functional groups essential for its biological activity .

Chemical Reactions Analysis

Pseudobactin A participates in several chemical reactions:

  1. Iron Chelation: The primary reaction involves the formation of a complex with ferric ions (Fe³⁺), significantly enhancing the solubility of iron in aqueous environments.
  2. Biodegradation: In microbial environments, Pseudobactin can be degraded by specific enzymes, releasing iron back into circulation.
  3. Interaction with Pathogens: By sequestering iron, Pseudobactin A limits its availability to competing microorganisms, thus acting as an antimicrobial agent.

These reactions highlight its role in nutrient cycling and plant-microbe interactions .

Mechanism of Action

The mechanism of action of Pseudobactin A primarily revolves around its ability to chelate iron:

  1. Iron Sequestration: By binding to ferric ions, it prevents pathogens from accessing this essential nutrient.
  2. Promotion of Plant Growth: Enhanced iron availability supports various physiological processes in plants, including chlorophyll synthesis and enzyme function.
  3. Regulatory Role: The production of Pseudobactin is tightly regulated by environmental conditions, particularly iron levels, ensuring optimal synthesis when needed .

Experimental studies demonstrate that strains producing Pseudobactin exhibit increased resistance to phytopathogens like Erwinia carotovora, underscoring its importance in plant health .

Physical and Chemical Properties Analysis

Pseudobactin A exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar functional groups.
  • Stability: Stable under neutral pH conditions but may degrade under extreme pH or temperature variations.
  • Molecular Weight: Typically ranges around 500–600 Da depending on specific structural variations.

These properties contribute to its effectiveness as a siderophore in various environmental conditions .

Applications

Pseudobactin A has several significant scientific applications:

  1. Agriculture: Used as a biofertilizer to enhance plant growth by improving iron uptake.
  2. Biocontrol Agents: Acts against soil-borne pathogens by depriving them of essential nutrients.
  3. Bioremediation: Potentially useful in cleaning up contaminated environments by mobilizing heavy metals through chelation.

Research continues into optimizing its use in sustainable agricultural practices and understanding its broader ecological roles .

Introduction to Pseudobactin A in Rhizosphere Ecology

Pseudobactin A represents a paradigmatic hydroxamate siderophore produced by fluorescent Pseudomonas spp., notably characterized in strains like P. putida and P. aeruginosa. As rhizosphere-competent bacteria, these microorganisms secrete pseudobactin A under iron-limiting conditions—a ubiquitous state in aerobic, neutral-pH soils where iron exists predominantly as insoluble Fe³⁺ oxides and hydroxides. Chemically, pseudobactin A belongs to the pyoverdine family of siderophores, characterized by a fluorescent dihydroxyquinoline chromophore coupled to a peptide chain incorporating iron-chelating functional groups [3] [6]. Its biosynthesis is governed by nonribosomal peptide synthetase (NRPS) machinery, ensuring structural precision for high-affinity iron binding (Kf > 10³²) [3]. Within the intricate web of rhizosphere interactions, pseudobactin A serves dual, interconnected roles: facilitating iron nutrition for plants and beneficial microbes while simultaneously acting as a potent antimicrobial weapon through competitive exclusion of phytopathogens [1] [5] [9].

Ecological Significance of Siderophores in Plant-Microbe Interactions

The rhizosphere, a hotspot of microbial activity fueled by root exudates, is an oligotrophic environment for essential micronutrients, particularly iron. Despite its abundance in the Earth's crust, iron bioavailability is severely restricted under aerobic conditions at neutral pH due to the precipitation of Fe³⁺ as oxyhydroxides (solubility ≈ 10⁻¹⁸ M) [7]. This scarcity creates intense competition, shaping microbial community structure and function. Siderophores like pseudobactin A are masterful evolutionary adaptations to this challenge. These low-molecular-weight (500-1500 Da) chelators act as molecular scavengers, solubilizing Fe³⁺ through exceptionally stable complexes [4] [6].

The ecological significance of siderophores in plant-microbe interactions manifests in several key ways:

  • Microbial Fitness and Competition: Siderophore production confers a critical competitive advantage to producing bacteria. By efficiently scavenging limited environmental iron, they can outcompete rival microorganisms lacking equivalent high-affinity uptake systems. This underpins niche exclusion of potential competitors, including phytopathogens [5] [9].
  • Plant Iron Nutrition Enhancement: While graminaceous plants produce phytosiderophores (Strategy II), non-grass species (Strategy I) largely rely on reduction-based Fe uptake. Research demonstrates that bacterial siderophores like pseudobactin A can directly contribute to plant Fe nutrition. Plants possess mechanisms to utilize Fe-siderophore complexes, either via direct uptake or through ligand exchange and reduction at the root surface, making Fe more accessible [1] [4]. This is particularly crucial in calcareous soils where iron chlorosis is common.
  • Biocontrol via Iron Starvation: The high affinity of siderophores like pseudobactin A enables them to effectively sequester Fe³⁺, rendering it unavailable to pathogens lacking compatible uptake receptors. This siderophore-mediated competition is a primary mechanism of biological control against diverse pathogens [5] [9].
  • Structuring Rhizosphere Communities: Siderophore production influences the composition and activity of rhizosphere microbiomes. Strains producing potent siderophores can dominate the microbial community around roots, suppressing deleterious organisms and fostering beneficial interactions [7] [8].

Table 1: Characteristic Features of Key Pseudobactins

Pseudobactin TypeProducing StrainPrimary StructureMolecular Weight (Da) Approx.Key Functional GroupsAffinity Constant (Kf) for Fe³⁺
Pseudobactin APseudomonas sp. B10Chromophore-Lys-d-threo-β-OH-Asp-l-Ala-d-allo-Thr-l-Ala-d-N⁵-OH-Orn~1200-1400Hydroxamate (d-N⁵-OH-Orn), α-hydroxycarboxylate> 10³²
Pseudobactin 358Pseudomonas putida WCS358Chromophore-Ser-Arg-Ser-FoOHOrn-Gly-Thr-Thr~1300Hydroxamate (FoOHOrn), α-hydroxycarboxylate> 10³²
Pseudobactin M114Pseudomonas sp. M114Chromophore-Lys-OHAsp-Ser-Ala-N-OH-Orn-Thr-Ala~1200-1400Hydroxamate (N-OH-Orn), α-hydroxycarboxylate> 10³²
Pyoverdine (General)P. aeruginosa PAO1 etc.Highly variable peptide chain attached to chromophore~1200-1800Hydroxamate, Catecholate (mixed type possible)> 10³²

Chemical Identity and Structural Features of Pseudobactin A

Pseudobactin A, produced by strains like Pseudomonas sp. B10, exemplifies the structural complexity of pyoverdine-type siderophores. Its core structure comprises:

  • A dihydroxyquinoline chromophore responsible for its characteristic yellow-green fluorescence under UV light (absorption ~400 nm, emission ~450 nm). This chromophore also participates in Fe³⁺ coordination.
  • A peptide backbone linked to the chromophore. Pseudobactin A features a linear hexapeptide chain: Lys-d-threo-β-OH-Asp-l-Ala-d-allo-Thr-l-Ala-d-N⁵-OH-Orn [3] [6].
  • Iron-chelating moieties: The critical functional groups involved in octahedral coordination of Fe³⁺ are:
  • The hydroxamate group provided by the N-hydroxy substituent of the d-N⁵-hydroxyornithine (d-N⁵-OH-Orn) residue. Hydroxamate siderophores are synthesized by hydroxylating ornithine via specific l-Orn N⁵-oxygenase enzymes (e.g., PsbA in strain B10) [3].
  • The α-hydroxycarboxylate group from the d-threo-β-hydroxyaspartic acid (d-threo-β-OH-Asp) residue. This group provides two oxygen atoms for coordination.
  • The catecholate-like phenolate groups from the dihydroxyquinoline chromophore contribute the remaining coordination sites, completing the hexadentate complex [3] [6].This intricate structure results in an exceptionally stable, hexadentate Fe³⁺ complex (Kf > 10³²), enabling pseudobactin A to effectively strip iron from less stable complexes or even mineral surfaces [3] [9].

Biosynthesis and Regulatory Mechanisms

Pseudobactin A biosynthesis is a canonical example of nonribosomal peptide synthesis (NRPS). Large, modular NRPS enzymes assemble the peptide backbone in a thiotemplate mechanism, activating, thiolating, and condensing specific amino acid precursors in an ordered sequence dictated by the enzyme modules [3]. Key biosynthetic steps include:

  • Precursor Modification: The hydroxylation of l-ornithine to l-N⁵-hydroxyornithine is catalyzed by a specific FAD-dependent l-Orn N⁵-oxygenase (e.g., the PsbA enzyme in Pseudomonas sp. B10). This enzyme shows significant homology to similar enzymes in other bacteria like P. aeruginosa (PvdA) [3].
  • Chromophore Synthesis: A separate pathway synthesizes the dihydroxyquinoline chromophore.
  • NRPS Assembly: NRPS modules activate and incorporate the chromophore and the amino acids (including the modified l-N⁵-OH-Orn, which is likely epimerized to the d-form during incorporation) into the growing peptide chain.
  • Export and Iron Loading: The apo-siderophore is secreted into the environment where it chelates Fe³⁺. The Fe³⁺-loaded pseudobactin A is recognized by specific TonB-dependent outer membrane receptors (e.g., PupA in P. putida WCS358) on the producing bacterium's surface [2]. Transport across the membrane and subsequent reduction release Fe²⁺ for cellular metabolism.

Regulation of pseudobactin A biosynthesis is exquisitely sensitive to iron availability, governed primarily by the Fur (Ferric uptake regulator) protein:

  • Under Iron-Replete Conditions: Fe²⁺ binds to Fur, enabling it to dimerize and bind to specific DNA sequences (Fur boxes) in the promoter regions of siderophore biosynthesis genes (like psbA) and uptake genes. This binding represses transcription.
  • Under Iron-Limiting Conditions: Apo-Fur cannot bind DNA effectively, leading to derepression (activation) of transcription. This results in the coordinated upregulation of siderophore biosynthesis genes, outer membrane receptor genes, and other iron-scavenging functions [2] [3]. Additional environmental signals like carbon source availability, pH, and stress can modulate this core regulation through other regulatory networks.

Role of Pseudobactin A in Iron Competition and Phytopathogen Suppression

Pseudobactin A's primary ecological function in biocontrol stems from its high-affinity sequestration of environmental Fe³⁺, inducing nutritional immunity against target pathogens. This mechanism is particularly effective against fungi and other bacteria that either lack siderophores of comparable affinity or lack specific receptors for utilizing the Fe-pseudobactin A complex [5] [9].

Mechanisms of Iron Competition and Pathogen Inhibition

The antagonistic action involves a multi-step process:

  • Sequestration: Pseudobactin A secreted by beneficial Pseudomonas efficiently binds Fe³⁺ ions from the rhizosphere soil solution, forming a stable complex (Fe-PbA). Its affinity is often higher than that of siderophores produced by many pathogens or the Fe-chelating compounds produced by plants (phytosiderophores in grasses) [1] [5].
  • Receptor-Mediated Uptake: The producing Pseudomonas strain internalizes Fe-PbA via highly specific outer membrane receptors (e.g., PupA in WCS358). These receptors require energy transduced by the TonB-ExbB-ExbD complex [2]. Internalized iron is released intracellularly via reduction (Fe³⁺ to Fe²⁺) and potentially degradation of the siderophore.
  • Pathogen Iron Starvation: Pathogens unable to utilize Fe-PbA (due to receptor incompatibility) are deprived of essential iron. This competitive exclusion severely inhibits key iron-dependent processes in the pathogen:
  • Conidial Germination: Germination of fungal spores like those of Fusarium oxysporum f. sp. dianthi (Fod) is strongly inhibited by unferrated pseudobactin A (apo-PbA) in vitro. This inhibition is reversed by adding soluble iron or the ferrated form of the pathogen's own siderophore, demonstrating direct iron competition [5].
  • Mycelial Growth: Hyphal extension of fungi and growth of bacterial pathogens are significantly slowed or halted under low iron conditions exacerbated by pseudobactin A producers. Inhibition correlates inversely with increasing iron concentration in the medium [5].
  • Virulence Factor Production: Many pathogen virulence factors (e.g., toxins, cell wall-degrading enzymes) are iron-regulated. Iron starvation can suppress their production.
  • Synergism with Plant Defenses: Iron starvation induced by pseudobactin A-producing pseudomonads can sensitize pathogens to plant-derived antimicrobial compounds or potentiate plant defense responses. Furthermore, improved plant iron nutrition enhances overall plant vigor and resilience [1] [5] [7].

Pseudobactin A also demonstrates redox activity. Under specific conditions, particularly exposure to light, the Fe³⁺-pseudobactin A complex can undergo photoreduction, generating Fe²⁺ and oxidized siderophore ligands. While Fe²⁺ is more soluble, it can rapidly re-oxidize and precipitate unless quickly captured by uptake systems. This photoreduction potentially offers an alternative route for iron acquisition by plants or microbes capable of Fe²⁺ uptake [7].

Biocontrol Efficacy Against Specific Phytopathogens

Research provides compelling evidence for pseudobactin A's role in suppressing various economically significant plant diseases:

  • Fusarium Wilts: This is the most documented biocontrol effect. Strains like P. putida WCS358r, producing pseudobactin 358 (structurally similar to pseudobactin A), significantly reduce Fusarium wilt incidence in carnation caused by Fusarium oxysporum f. sp. dianthi (Fod). Crucially:
  • Wild-type WCS358r provides disease suppression.
  • sid⁻ mutants of WCS358, defective in pseudobactin production, lose most or all of their suppressive ability, directly linking pseudobactin to biocontrol efficacy [5].
  • Inhibition is primarily attributed to siderophore-mediated iron competition, as demonstrated by the reversal of pathogen growth inhibition in vitro with increasing iron availability [5].
  • Take-All of Wheat: Pseudobactin-producing Pseudomonas strains contribute to the suppression of Gaeumannomyces graminis var. tritici in wheat, often acting synergistically with other antagonistic mechanisms [5].
  • Other Pathogens: The broad-spectrum iron deprivation mechanism suggests efficacy against other pathogens dependent on readily available iron, such as Pythium spp., Rhizoctonia solani, and various bacterial pathogens, though documented evidence specifically naming pseudobactin A is more limited in the provided results.

Table 2: Documented Biocontrol Efficacy Mediated by Pseudobactin-like Siderophores

PathogenDiseaseHost PlantPseudomonas Strain (Siderophore)Key Evidence for Siderophore RoleReduction in Disease/Pathogen Growth
Fusarium oxysporum f.sp. dianthiFusarium WiltCarnationWCS358r (Pseudobactin 358)sid⁻ mutant ineffective; Inhibition in vitro reversed by Fe addition; Ferrated siderophore less inhibitorySignificant reduction in disease incidence in planta [5]
Fusarium oxysporum f.sp. dianthiFusarium WiltCarnationWCS417r (Pseudobactin-like)Partial reduction by sid⁻ mutant (other factors involved); Inhibition in vitro partially Fe-reversibleSignificant reduction in disease incidence in planta [5]
Fusarium oxysporum (General)Seedling DiseaseBarleyPseudomonas spp. (Pseudobactin)Enhanced plant Fe status; Improved growth under iron-limiting conditionsSuppressed pathogen development; Reduced chlorosis [1]
Erwinia carotovoraSoft Rot- (in vitro)Pseudomonas sp. B10 (Pseudobactin A)psbA (N⁵-oxygenase) mutant significantly less inhibitory than wild-type in low-iron mediumStrong suppression of pathogen growth in vitro [3]

Properties

CAS Number

79438-64-5

Product Name

Pseudobactin A

IUPAC Name

(3R)-3-amino-4-[[(2S)-1-[[(2R,3R)-1-[[(2S)-2-amino-6-[[5-[(4-amino-4-oxobutanoyl)amino]-8,9-dihydroxy-2,3,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-1-carbonyl]amino]hexanoyl]-[(2S)-2-[[(3R)-1-hydroxy-2-oxopiperidin-3-yl]amino]propanoyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-4-oxobutanoic acid

Molecular Formula

C42H62N12O16

Molecular Weight

991 g/mol

InChI

InChI=1S/C42H62N12O16/c1-18(49-37(63)31(45)33(60)42(68)69)35(61)51-32(20(3)55)41(67)54(38(64)19(2)48-23-8-6-14-52(70)40(23)66)39(65)22(43)7-4-5-12-47-36(62)25-11-13-46-34-24(50-30(59)10-9-29(44)58)15-21-16-27(56)28(57)17-26(21)53(25)34/h16-20,22-25,31-33,48,55-57,60,70H,4-15,43,45H2,1-3H3,(H2,44,58)(H,47,62)(H,49,63)(H,50,59)(H,51,61)(H,68,69)/t18-,19-,20+,22-,23+,24?,25?,31+,32+,33?/m0/s1

InChI Key

DKRKCXQSIKKJRX-HNAVCKOCSA-N

SMILES

CC(C(C(=O)N(C(=O)C(C)NC1CCCN(C1=O)O)C(=O)C(CCCCNC(=O)C2CCN=C3N2C4=CC(=C(C=C4CC3NC(=O)CCC(=O)N)O)O)N)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)N)O

Solubility

Soluble in DMSO

Synonyms

Pseudobactin A;

Canonical SMILES

CC(C(C(=O)N(C(=O)C(C)NC1CCCN(C1=O)O)C(=O)C(CCCCNC(=O)C2CCN=C3N2C4=CC(=C(C=C4CC3NC(=O)CCC(=O)N)O)O)N)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)N)O

Isomeric SMILES

C[C@H]([C@H](C(=O)N(C(=O)[C@H](C)N[C@@H]1CCCN(C1=O)O)C(=O)[C@H](CCCCNC(=O)C2CCN=C3N2C4=CC(=C(C=C4CC3NC(=O)CCC(=O)N)O)O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C(C(=O)O)O)N)O

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